Yemuoside YM12
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Overview
Description
Preparation Methods
Yemuoside YM12 is isolated from Stauntonia chinensis Decne. The isolation process involves high-performance liquid chromatography coupled with photodiode-array and electrospray ionization mass spectrometry detectors .
Chemical Reactions Analysis
Yemuoside YM12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Yemuoside YM12 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of nortriterpenoid saponins.
Biology: It has been studied for its anti-inflammatory and analgesic properties.
Medicine: This compound is investigated for its potential use in treating rheumatic diseases and osteoporosis.
Industry: It is used in the development of functional foods and pharmaceuticals.
Mechanism of Action
The mechanism of action of Yemuoside YM12 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines . The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Yemuoside YM12 is unique among nortriterpenoid saponins due to its specific structure and biological activities. Similar compounds include mutongsaponin E and akebia saponin D, which also exhibit anti-inflammatory properties . this compound is distinguished by its higher potency and broader range of biological activities .
Properties
Molecular Formula |
C52H82O21 |
---|---|
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-41(64)38(61)35(58)28(70-45)21-67-43-39(62)37(60)34(57)27(19-53)69-43)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)71-46-42(33(56)26(54)20-66-46)72-44-40(63)36(59)32(55)23(2)68-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50+,51+,52-/m0/s1 |
InChI Key |
LRUAAMJPSCCEJI-SURNIHGLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(=C)CC7)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
Origin of Product |
United States |
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